molecular formula C17H17N3O5S B2425026 methyl 4-(N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate CAS No. 2034327-86-9

methyl 4-(N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate

Cat. No.: B2425026
CAS No.: 2034327-86-9
M. Wt: 375.4
InChI Key: ZSJOZKXTKIBPMI-UHFFFAOYSA-N
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Description

Methyl 4-(N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate is a complex organic compound that features a furan ring, a pyrazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the furan and pyrazole intermediates, followed by their coupling through a sulfonamide linkage. The final step involves esterification to form the benzoate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require the use of industrial reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring would yield furanones, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

Methyl 4-(N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of methyl 4-(N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate: can be compared with other sulfonamide derivatives, such as:

Uniqueness

What sets this compound apart is its combination of a furan ring and a pyrazole ring, which may confer unique biological activities and chemical reactivity compared to other sulfonamide derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 4-[2-[4-(furan-2-yl)pyrazol-1-yl]ethylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c1-24-17(21)13-4-6-15(7-5-13)26(22,23)19-8-9-20-12-14(11-18-20)16-3-2-10-25-16/h2-7,10-12,19H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJOZKXTKIBPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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